Phenyl 1-thio-beta-l-fucopyranoside

Description

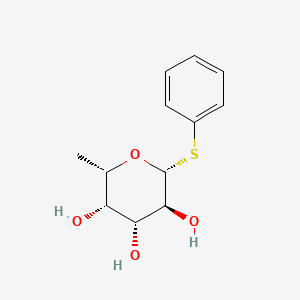

Phenyl 1-thio-β-L-fucopyranoside is a thioglycoside derivative featuring a β-L-fucose sugar moiety linked to a phenyl group via a thioether bond. Thioglycosides are critical intermediates in glycosylation reactions and biochemical studies due to their stability and resistance to enzymatic hydrolysis compared to O-glycosides .

Properties

Molecular Formula |

C12H16O4S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6R)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9+,10+,11-,12+/m0/s1 |

InChI Key |

YBOVKFRFMWFKCC-VSYPEIIYSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between phenyl 1-thio-β-L-fucopyranoside and related thioglycosides:

Key Observations :

- Sugar Configuration: The β-L-fucose configuration in phenyl 1-thio-β-L-fucopyranoside distinguishes it from β-D-galactose or β-D-glucose derivatives, impacting biological recognition .

- Substituents: Benzyl-protected derivatives (e.g., 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside) enhance stability and solubility in organic solvents, making them preferred for synthetic chemistry .

- Functional Groups: The 4-nitro group in 4-nitrophenyl α-L-fucopyranoside enables chromogenic detection in enzyme assays .

Research Findings and Challenges

- Stability vs. Reactivity : While thioglycosides are stable, their activation for glycosylation often requires harsh conditions (e.g., NIS/TfOH), limiting use in sensitive systems .

- Biological Relevance: The β-L-fucose configuration in phenyl 1-thio-β-L-fucopyranoside is rare in nature, complicating studies on natural enzyme interactions compared to β-D-configured analogs .

- Spectral Data Gaps: Limited NMR or mass spectrometry data for phenyl 1-thio-β-L-fucopyranoside in the evidence highlights a need for further characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.